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Introduction
Ramixotidine, also known as CM 57755, is a competitive histamine H2-receptor antagonist.[1]

Early research in the late 1980s focused on its potential as a therapeutic agent for inhibiting

gastric acid secretion. This document provides an in-depth technical guide to the foundational

preclinical and clinical studies that characterized the initial pharmacodynamic and

pharmacokinetic profile of Ramixotidine.

Core Mechanism of Action
As a histamine H2-receptor antagonist, Ramixotidine competitively inhibits the binding of

histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action

blocks the downstream signaling cascade responsible for acid secretion.
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Figure 1: Mechanism of Action of Ramixotidine at the Gastric Parietal Cell.

Preclinical Research: In Vivo Studies in Dogs
Initial preclinical evaluations of Ramixotidine (CM 57755) involved assessing its gastric

antisecretory effects in animal models.

Comparison with Cimetidine in Dogs
A key study compared the efficacy of Ramixotidine dihydrochloride with the established H2-

receptor antagonist, cimetidine, in dogs. While the specific quantitative outcomes of this study

are not detailed in the available literature, it laid the groundwork for human trials by establishing

in vivo activity.

Experimental Protocol:

Subjects: Dogs.

Interventions: Administration of Ramixotidine dihydrochloride (CM 57755) and cimetidine.

Primary Outcome: Measurement of gastric acid secretion.

Stimulus: Likely a secretagogue such as histamine or pentagastrin to induce acid secretion,

a common methodology in such studies.
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Preclinical Experimental Workflow: Canine Model
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Figure 2: Generalized Experimental Workflow for Preclinical Evaluation in Dogs.

Clinical Research: Studies in Human Volunteers
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Following promising preclinical data, Ramixotidine was evaluated in healthy human volunteers

to determine its pharmacodynamics, pharmacokinetics, and safety profile.

Inhibition of Pentagastrin-Stimulated Gastric Acid
Secretion
A study by Brassinne et al. investigated the inhibitory effect of Ramixotidine on gastric acid

secretion stimulated by pentagastrin in healthy male volunteers.[1]

Experimental Protocol:

Study 1:

Subjects: 8 healthy male volunteers.[1]

Design: Randomized, crossover trial with weekly intervals.[1]

Treatments: Oral administration of placebo, 100 mg, 200 mg, and 400 mg of

Ramixotidine (CM 57755).[1]

Stimulation: Subcutaneous injection of pentagastrin (6 µg/kg) 90 minutes after treatment.

Sample Collection: Gastric contents were collected over 15-minute periods for 2 hours

post-stimulation.

Study 2:

Subjects: 8 healthy male volunteers.

Design: Similar crossover design.

Treatments: Oral administration of placebo, 0.5 g and 1.0 g of Ramixotidine, and 800 mg

of cimetidine.

Stimulation: Intravenous infusion of pentagastrin (6 µg/kg/h) for 2 hours, starting 120

minutes after treatment.

Pharmacokinetic Analysis: Plasma levels of Ramixotidine and cimetidine were measured.
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Quantitative Data:

Treatment Group
Cumulative Gastric
Secretion (mmol H+/2h,
mean ± SD)

Statistical Significance vs.
Placebo

Study 1

Placebo 46 ± 14 -

Ramixotidine 100 mg Not specified Not significant

Ramixotidine 200 mg Not specified Not significant

Ramixotidine 400 mg Significantly reduced Significant

Study 2

Placebo 62 ± 11 -

Ramixotidine 0.5 g Significantly reduced Significant

Ramixotidine 1.0 g Significantly reduced Significant

Cimetidine 800 mg Significantly reduced Significant

Table 1: Effect of Ramixotidine on Pentagastrin-Stimulated Gastric Acid Secretion in Human

Volunteers.

Drug & Dose Time Post-Administration
Average Plasma
Concentration (µg/mL)

Ramixotidine 0.2 g 60 min 0.3

180 min 0.5

Ramixotidine 1.0 g 60 min 1.6

180 min 3.7

Cimetidine 800 mg 150 min (Peak) 3.6

Table 2: Plasma Concentrations of Ramixotidine and Cimetidine in Human Volunteers.
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The study concluded that individual plasma levels of Ramixotidine were consistent with the

observed inhibition of gastric acid secretion.

Effects on Plasma Hormones
A subsequent study by Colle et al. assessed the impact of a therapeutic dose of Ramixotidine
on various hormone levels in healthy male volunteers over a two-week period.

Experimental Protocol:

Subjects: Three groups of eight healthy male volunteers.

Design:

Day 1-2: Placebo for all groups.

Day 3-16: Daily morning doses of either cimetidine (800 mg), Ramixotidine (750 mg), or

placebo.

Day 17: Placebo for all groups.

Hormone Analysis: Plasma levels of prolactin, testosterone, and 17 beta-estradiol were

measured on Days 2, 3, 16, and 17 at multiple time points before and after treatment.

Gastrin was assayed 180 minutes after treatment on the same days.

Quantitative Data:

The study reported that the mean pre- and post-treatment areas under the time-concentration

curves for prolactin, testosterone, and 17 beta-estradiol were not significantly different among

the three groups on any test day, or within the same group throughout the study. Similarly,

there were no statistically significant differences in plasma gastrin levels between the groups.
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Hormone
Ramixotidine (750 mg)
Effect

Cimetidine (800 mg) Effect

Prolactin No significant change No significant change

Testosterone No significant change No significant change

17 beta-Estradiol No significant change No significant change

Gastrin No significant change No significant change

Table 3: Summary of Hormonal Effects of Ramixotidine and Cimetidine in Human Volunteers.

No subjective side effects or abnormalities in blood pressure, heart rate, or standard laboratory

tests were reported for Ramixotidine.
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Clinical Trial Workflow: Hormonal Effects
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Figure 3: Experimental Workflow for the Clinical Trial on Hormonal Effects.
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Conclusion
The early research on Ramixotidine (CM 57755) established its role as a potent histamine H2-

receptor antagonist with significant gastric acid antisecretory effects in both preclinical models

and human subjects. Key findings from these initial studies demonstrated a dose-dependent

inhibition of pentagastrin-stimulated acid secretion. Importantly, at therapeutic doses,

Ramixotidine did not appear to significantly alter plasma levels of prolactin, sex steroids, or

gastrin, suggesting a favorable safety and tolerability profile in comparison to some other H2-

receptor antagonists of that era. These foundational papers provided the essential data to

warrant further clinical development of Ramixotidine for acid-related disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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